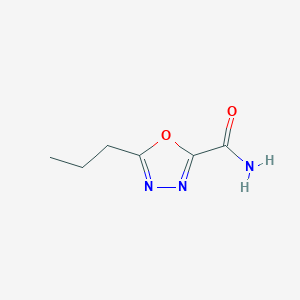
5-Propyl-1,3,4-oxadiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyl-1,3,4-oxadiazole-2-carboxamide: is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound has a propyl group attached to the nitrogen atom at the 5-position and a carboxamide group at the 2-position. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-1,3,4-oxadiazole-2-carboxamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of a hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Propyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction of the oxadiazole ring can lead to the formation of dihydro-oxadiazoles.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms of the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Dihydro-oxadiazoles.
Substitution: Alkylated or acylated oxadiazoles.
Applications De Recherche Scientifique
Chemistry: 5-Propyl-1,3,4-oxadiazole-2-carboxamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral activities. It has shown promise in inhibiting the growth of certain bacterial and viral strains .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of 5-Propyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar biological activities.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen in the ring, showing different reactivity and applications.
1,3,4-Triazole: Contains an additional nitrogen atom, leading to distinct chemical properties and uses.
Uniqueness: 5-Propyl-1,3,4-oxadiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and carboxamide functionality allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
99367-46-1 |
|---|---|
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
5-propyl-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4-8-9-6(11-4)5(7)10/h2-3H2,1H3,(H2,7,10) |
Clé InChI |
KGDZYQFUXJIOCB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN=C(O1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)


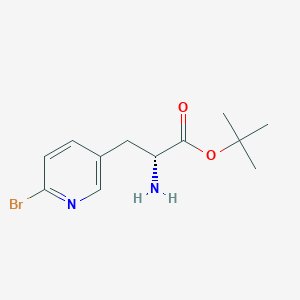
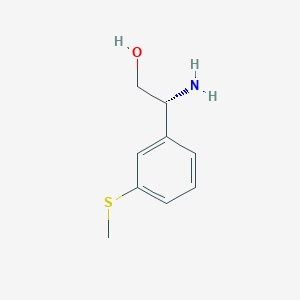
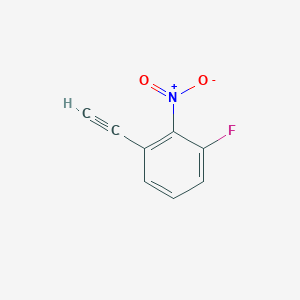
![N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B13118331.png)
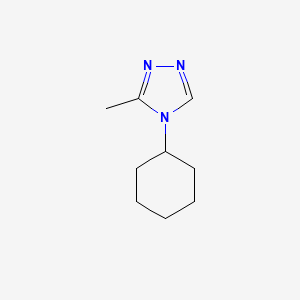
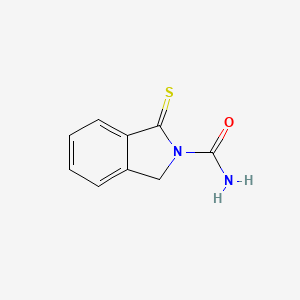
![3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13118355.png)
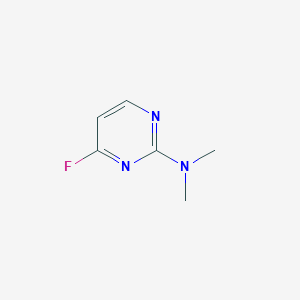
![4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole](/img/structure/B13118367.png)

